An In-depth Technical Guide to the Mechanism of Action of Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2
An In-depth Technical Guide to the Mechanism of Action of Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of the fluorogenic peptide substrate, Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2, a valuable tool in the study of metalloproteinase activity.
Core Mechanism of Action: Fluorescence Resonance Energy Transfer (FRET)
The functionality of Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 is predicated on the principle of Fluorescence Resonance Energy Transfer (FRET). This peptide, also known as FS-6, is a quenched fluorescent substrate designed for the real-time quantification of enzymatic activity, particularly for Matrix Metalloproteinases (MMPs) and Tumor Necrosis Factor Converting Enzyme (TACE), also known as ADAM17.[1][2]
The peptide incorporates two key modifications:
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A Fluorophore: 7-methoxycoumarin-4-acetyl (Mca)
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A Quencher: N-3-(2,4-dinitrophenyl)-L-α,β-diaminopropionyl (Dap(Dnp))
In its intact state, the close proximity of the Dap(Dnp) quencher to the Mca fluorophore results in the suppression of fluorescence. Enzymatic cleavage of the peptide at the Gly-Leu bond separates the fluorophore from the quencher.[1][3] This separation abrogates the FRET effect, leading to a quantifiable increase in fluorescence intensity. The substrate's excitation and emission maxima are approximately 325-328 nm and 393-420 nm, respectively.[3][4]
The following diagram illustrates this mechanism:
Quantitative Data: Enzyme Specificity and Kinetics
Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 is a broad-spectrum substrate for several metalloproteinases. It exhibits enhanced specificity constants (kcat/Km) for collagenases (MMP-1, MMP-8, MMP-13) and MT1-MMP (MMP-14) as compared to the shorter, related substrate FS-1.[1][5] The specificity for gelatinases and matrilysin remains high.[1][5] This substrate is also effectively cleaved by TACE.[1]
The following table summarizes the available kinetic parameters for the hydrolysis of Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 by various metalloproteinases.
| Enzyme | kcat/Km (M⁻¹s⁻¹) | Km (µM) |
| TACE (ADAM17) | 0.8 x 10⁶ | Not Reported |
| MMP-1 (Collagenase-1) | Not Reported | 27.5 |
| MMP-8 (Collagenase-2) | Not Reported | Not Reported |
| MMP-13 (Collagenase-3) | Not Reported | 5.2 |
| MMP-14 (MT1-MMP) | Not Reported | 7.9 |
Note: The kcat/Km for TACE is reported to be up to twofold higher than for standard substrates. The specificity constant (kcat/Km) of this substrate for collagenases (MMP-1, MMP-8, MMP-13) is increased two- to ninefold and for MT1-MMP (MMP-14) threefold, as compared to the shorter substrate Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 (FS-1).[1]
Experimental Protocols
The following provides a detailed methodology for a typical enzyme kinetic assay using Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2.
Materials and Reagents
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Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 substrate
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Purified recombinant enzyme (e.g., MMP-1, TACE)
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Assay Buffer: 0.1 M Tris, 0.1 M NaCl, 10 mM CaCl₂, pH 7.5
-
Deionized water
-
DMSO (for initial substrate solubilization)
-
96-well black microplates
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Fluorescence microplate reader with excitation at ~325 nm and emission at ~393 nm.
Stock Solution Preparation
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Substrate Stock: Dissolve the Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 peptide in DMSO to a concentration of 1-10 mM. Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. The substrate is fully water-soluble, allowing for dilution in aqueous buffers for the working solution.[1]
-
Enzyme Stock: Prepare a stock solution of the purified enzyme in an appropriate buffer (as recommended by the supplier) at a concentration suitable for further dilution.
Assay Procedure
-
Prepare Working Solutions:
-
Dilute the substrate stock solution in Assay Buffer to the desired final concentrations for the assay. A typical starting concentration is 10 µM.
-
Dilute the enzyme stock solution in Assay Buffer to a concentration that will yield a linear rate of fluorescence increase over the desired time course.
-
-
Assay Setup:
-
Pipette 50 µL of the substrate working solution into the wells of a 96-well black microplate.
-
Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 5-10 minutes to allow the substrate to equilibrate to the assay temperature.
-
Initiate the reaction by adding 50 µL of the enzyme working solution to each well.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in the fluorescence reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes. Use an excitation wavelength of ~325 nm and an emission wavelength of ~393 nm.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
To determine the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), perform the assay with a fixed enzyme concentration and varying substrate concentrations.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.
-
The catalytic efficiency (kcat/Km) can be calculated from these parameters.
-
The following diagram outlines the experimental workflow:
References
- 1. Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ | CymitQuimica [cymitquimica.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. shop.bachem.com [shop.bachem.com]
- 4. MCA-Lys-Pro-Leu-Gly-Leu-Dap(DNP)-Ala-Arg-NH2 (MMP Substrate) - Echelon Biosciences [echelon-inc.com]
- 5. researchgate.net [researchgate.net]
